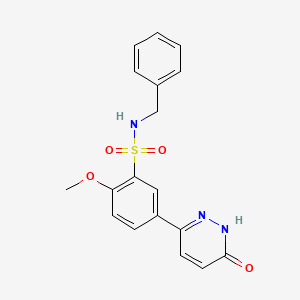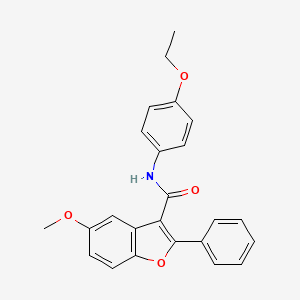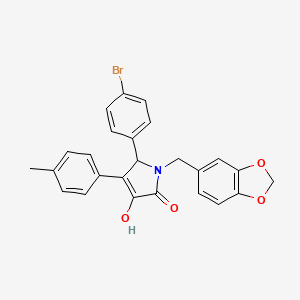
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system, which is fused with a dimethyl group and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The initial step involves the formation of the benzofuran ring system. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethyl Group: The dimethyl group is introduced through alkylation reactions, often using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Acetamide Moiety: The acetamide group is introduced through acylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Final Coupling Reaction: The final step involves the coupling of the benzofuran derivative with 4-methoxyaniline to form the desired compound. This step is usually carried out under mild conditions using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-methoxyphenyl)acetamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of benzofuran-7-carboxylic acid.
Reduction: Formation of benzofuran-7-ylmethanol.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Material Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is utilized in the synthesis of advanced polymers and as a precursor for the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, the compound may interact with ion channels or transporters, affecting cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol
- 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde
- 2,2-dimethyl-2,3-dihydrobenzofuran
Uniqueness
Compared to similar compounds, 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-methoxyphenyl)acetamide is unique due to the presence of both the benzofuran ring and the acetamide moiety. This structural combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C19H21NO4 |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H21NO4/c1-19(2)11-13-5-4-6-16(18(13)24-19)23-12-17(21)20-14-7-9-15(22-3)10-8-14/h4-10H,11-12H2,1-3H3,(H,20,21) |
Clave InChI |
HGIIMGQISJPDDY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-chloro-4-methylphenyl)carbonyl]amino}benzoate](/img/structure/B14974923.png)
![2-(8,8-Dimethyl-1-oxo-8,9-dihydro-1H,6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluoren-2-yl)-N-(4-methoxy-phenyl)-acetamide](/img/structure/B14974931.png)

![N-(3-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14974941.png)

![15-[(2,6-dichlorophenyl)methylsulfanyl]-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B14974957.png)
![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B14974964.png)
![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-methylphenyl)piperidine-4-carboxamide](/img/structure/B14974971.png)
![N-(3,5-Dimethoxyphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide](/img/structure/B14974974.png)

![3-(4-Chlorophenyl)-5-methyl-2,4-dioxo-N-[3-(2-oxopyrrolidin-1-YL)propyl]-1H,2H,3H,4H,5H-pyrrolo[3,2-D]pyrimidine-7-carboxamide](/img/structure/B14974985.png)
![2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B14975007.png)

![4-tert-butyl-N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}benzamide](/img/structure/B14975013.png)
